molecular formula C16H16O B14266467 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- CAS No. 159345-12-7

1-Propanone, 2-methyl-1,3-diphenyl-, (2R)-

Cat. No.: B14266467
CAS No.: 159345-12-7
M. Wt: 224.30 g/mol
InChI Key: SJWYBOAJDVDQBO-CYBMUJFWSA-N
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Description

1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- is a chiral compound with the molecular formula C16H16O It is known for its unique structural properties, which include two phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of acetophenone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide. This method is favored due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in diabetes management.

Comparison with Similar Compounds

1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be compared with other similar compounds such as:

The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- lies in its chiral nature and specific functional group positioning, which contribute to its distinct reactivity and applications.

Properties

CAS No.

159345-12-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2R)-2-methyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H16O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m1/s1

InChI Key

SJWYBOAJDVDQBO-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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